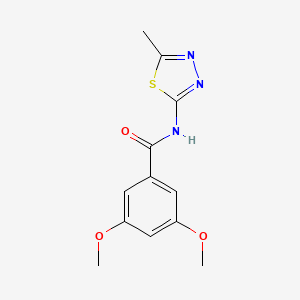

3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

"3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide" is a compound that belongs to a class of chemicals known for their potential biological activities. The interest in thiadiazole benzamide derivatives stems from their diverse pharmacological properties and their use in various chemical and biological research applications.

Synthesis Analysis

The synthesis of thiadiazole benzamide derivatives, similar to "3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide," often involves microwave-assisted methods or conventional heating techniques. For instance, Tiwari et al. (2017) described the microwave-assisted synthesis of a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides, highlighting the efficiency and efficacy of such approaches in synthesizing thiadiazole derivatives (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of thiadiazole benzamide derivatives is characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. Kaynak et al. (2008) provided insights into the molecular structure of a related compound using X-ray analysis and compared it with structures obtained from semiempirical and ab initio methods, demonstrating the importance of structural analysis in understanding the chemical properties of these compounds (Kaynak et al., 2008).

Chemical Reactions and Properties

Thiadiazole benzamide derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Yajima et al. (2014) explored the oxidative dimerization of primary thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles, shedding light on the reaction mechanisms and conditions favorable for such transformations (Yajima et al., 2014).

Physical Properties Analysis

The physical properties of thiadiazole benzamide derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are often influenced by the molecular structure and substituents present in the compound.

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and photostability, are essential for understanding the behavior of thiadiazole benzamide derivatives in chemical and biological systems. Studies such as those by Yakan et al. (2020) on novel benzamide compounds provide insights into the antioxidant and antibacterial activities of these derivatives, highlighting their chemical reactivity and potential applications (Yakan et al., 2020).

未来方向

The future directions for “3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” could involve further exploration of its potential applications in various fields, given the wide range of uses of benzamides . Additionally, in vivo biochemical tests of effective amides could be carried out in different fields of application .

属性

IUPAC Name |

3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-7-14-15-12(19-7)13-11(16)8-4-9(17-2)6-10(5-8)18-3/h4-6H,1-3H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBFTKQEUDIMDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorobenzyl)-3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}propanamide](/img/structure/B5630385.png)

![2-(2-methoxyethyl)-8-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5630400.png)

![4-[5-(2-cyclohexylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5630406.png)

![2-(4-methoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5630429.png)

![8-[(2-ethylpyrimidin-5-yl)methyl]-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5630431.png)

![2-{9-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetamide](/img/structure/B5630438.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5630450.png)

![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[3-(2-pyrazinyl)propanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5630460.png)

![4-{3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5630470.png)

![1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)

![1-(5-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5630477.png)

![3-(2-phenoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5630482.png)

![(1S*,5R*)-3-isonicotinoyl-6-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5630487.png)